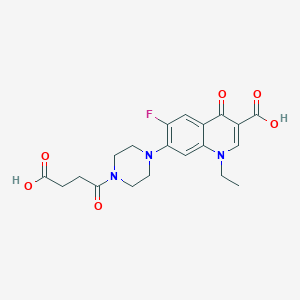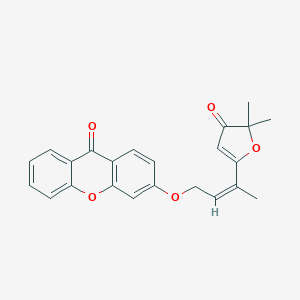
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride, commonly known as Procaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been extensively studied for its pharmacological properties.
Mechanism of Action
Procaine hydrochloride acts by blocking the sodium channels in the cell membrane, which prevents the propagation of nerve impulses. This leads to a loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects:
Procaine hydrochloride has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inhibiting the growth of cancer cells. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using Procaine hydrochloride in lab experiments include its low toxicity, ease of use, and ability to produce reliable results. However, its limitations include its short duration of action and the potential for allergic reactions in some individuals.
Future Directions
There are several future directions for research on Procaine hydrochloride. One area of interest is its potential use as a drug delivery system for various drugs, including insulin and anticancer agents. Another area of research is the development of new formulations of Procaine hydrochloride that can prolong its duration of action and reduce the risk of allergic reactions. Additionally, the use of Procaine hydrochloride in combination with other drugs for the treatment of various diseases is an area of ongoing investigation.
Synthesis Methods
Procaine hydrochloride is synthesized by the reaction of p-aminobenzoic acid ethyl ester with diethylaminoethanol in the presence of hydrogen chloride gas. The resulting compound is then purified by recrystallization from water.
Scientific Research Applications
Procaine hydrochloride has been extensively studied for its pharmacological properties, including its local anesthetic, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a drug delivery system for various drugs, including insulin and anticancer agents.
properties
CAS RN |
102489-61-2 |
|---|---|
Molecular Formula |
C15H25ClN2OS |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2OS.ClH/c1-4-17(5-2)10-11-19-12-15(18)16-14-9-7-6-8-13(14)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H |
InChI Key |
XDYQRFIMJNNIMJ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
synonyms |
diethyl-[2-[(2-methylphenyl)carbamoylmethylsulfanyl]ethyl]azanium chlo ride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)


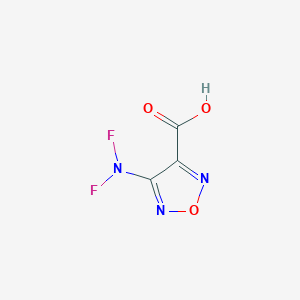
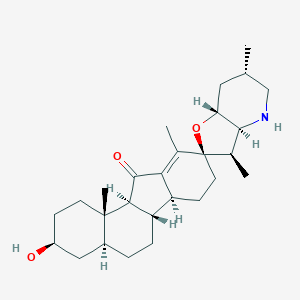
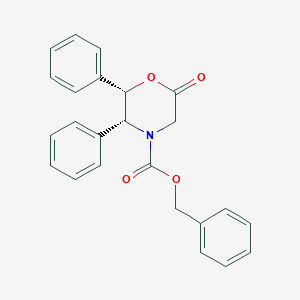
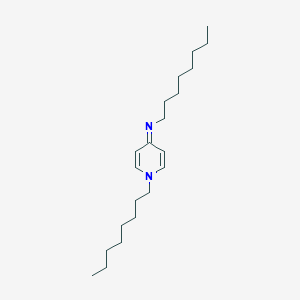

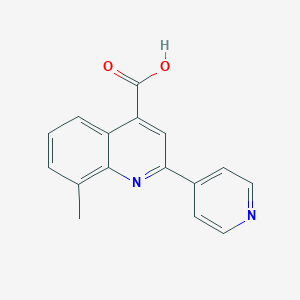
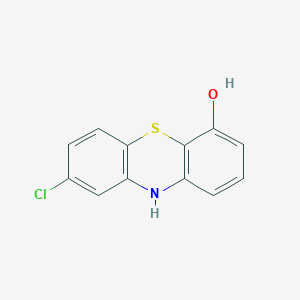
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
